2-(2-phenylphenoxy)propanoic acid
Description
Historical Context and Agricultural Significance
The development of chemical weed control dates back to the late 19th century, with early efforts utilizing substances like sea salt and industrial by-products. britannica.com The mid-20th century marked a turning point with the introduction of synthetic organic herbicides, such as 2,4-D, which revolutionized agriculture. britannica.comresearchgate.net
The "fop" family of herbicides, including aryloxyphenoxypropionates, emerged in the 1970s and 1980s. iupac.org These herbicides are post-emergent, meaning they are applied after the crop and weeds have started to grow. sdiarticle3.com Their primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in susceptible plants. researchgate.netsdiarticle3.com This targeted action allows for the effective control of graminaceous weeds in a variety of important broad-leaved crops like cotton, soybeans, and sugar beets. sdiarticle3.com The development of herbicide resistance to some established APP herbicides has driven the need for novel derivatives. epa.gov
Chemical Classification within Herbicide Families
Herbicides are classified based on their chemical structure and mode of action. Aryloxyphenoxypropionic acids belong to the larger group of phenoxy herbicides and more specifically, the phenoxypropionic subclass. sdiarticle3.com The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) classify "fops" as Group 1 herbicides, based on their mode of action as ACCase inhibitors. missouri.edu
The general chemical structure of aryloxyphenoxypropionates consists of three main components: a halo aromatic group, a hydroquinone, and a propionate (B1217596) ester with a leaving group at the 2-position. researchgate.net This structural motif is key to their herbicidal activity.
Overview of Research Directions for 2-(2-Phenylphenoxy)propanoic Acid
While the broader class of aryloxyphenoxypropionic acid herbicides is well-established, research specifically on this compound is more nascent. Current research is largely focused on the synthesis and evaluation of its derivatives to discover new herbicidal agents.
Recent studies have explored the synthesis of various derivatives by modifying the phenoxypropionate core. researchgate.net For instance, research into 2-(4-aryloxyphenoxy) propionamide (B166681) derivatives has shown moderate to high herbicidal activity against certain grasses. epa.gov Another area of investigation involves creating novel compounds by incorporating different heterocyclic rings, such as pyrimidine (B1678525) or benzothiazole, into the basic structure. researchgate.netnih.govnih.gov These studies aim to understand the structure-activity relationship (SAR), which dictates how the chemical structure of a molecule influences its biological activity. nih.govnih.gov The goal is to develop new compounds with improved efficacy and a broader spectrum of weed control.
Initial findings suggest that the specific arrangement of atoms and the presence of certain functional groups, like trifluoromethyl on a pyridine (B92270) ring, are critical for potent herbicidal activity. nih.govnih.gov Further research is needed to fully elucidate the potential of this compound and its derivatives as next-generation herbicides.
Properties
CAS No. |
119411-78-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications
Synthetic Pathways for 2-(2-Phenylphenoxy)propanoic Acid
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the ether linkage and the introduction of the propanoic acid moiety.
The key precursors for the synthesis of this compound are 2-phenylphenol (B1666276) and a three-carbon synthon that can be converted to the propanoic acid group. Two classical and effective methods for the formation of the ether linkage are the Williamson ether synthesis and the Ullmann condensation.
In the context of the Williamson ether synthesis , 2-phenylphenol is treated with a strong base, such as sodium hydride, to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic propionate (B1217596) equivalent, typically ethyl 2-bromopropionate. The reaction proceeds via an SN2 mechanism to yield the ethyl ester of this compound, which is subsequently hydrolyzed to the desired carboxylic acid. masterorganicchemistry.comwikipedia.orgvaia.compharmtech.comdoubtnut.comvaia.com
Alternatively, the Ullmann condensation offers another route. This reaction involves the copper-catalyzed coupling of 2-phenylphenol with a halo-propanoic acid derivative, such as 2-bromopropanoic acid, in the presence of a base. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have introduced milder methods.
A different synthetic strategy involves the multi-step synthesis analogous to that of its structural isomer, fenoprofen (B1672519) (2-(3-phenoxyphenyl)propanoic acid). This would involve starting with a suitably substituted acetophenone, followed by a series of reactions including reduction, halogenation, cyanation, and finally hydrolysis of the nitrile to the carboxylic acid.
The efficiency of these synthetic pathways is highly dependent on the reaction conditions.
| Synthetic Method | Key Reactants | Typical Conditions | Notes |
| Williamson Ether Synthesis | 2-Phenylphenol, Ethyl 2-bromopropionate, Base (e.g., NaH) | Anhydrous aprotic solvent (e.g., THF, DMF), Room temperature to moderate heating | The reaction is sensitive to steric hindrance. The use of a primary halide equivalent is preferred. masterorganicchemistry.comwikipedia.org |
| Ullmann Condensation | 2-Phenylphenol, 2-Bromopropanoic acid, Copper catalyst, Base | High-boiling polar solvents (e.g., pyridine (B92270), DMF), Elevated temperatures | Modern methods may utilize ligands to improve catalyst activity and lower reaction temperatures. wikipedia.orgorganic-chemistry.org |
| Fenoprofen Analogue Synthesis | Substituted acetophenone | Multi-step process involving various reagents and conditions | This is an indirect route that would require the synthesis of 2-(2-acetylphenoxy)benzene as an intermediate. |
Optimization of these reactions often involves screening different bases, solvents, catalysts (for the Ullmann condensation), and temperature profiles to maximize the yield and purity of the final product.
Derivatization of this compound
The carboxylic acid and the phenylphenoxy moieties of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives.
The carboxylic acid group of this compound can be readily esterified to produce prodrugs or to modify its physicochemical properties for formulation purposes. Esterification is a common strategy to mask the polar carboxylic acid group, which can enhance lipophilicity and potentially improve membrane permeability.
A well-known example from the broader class of aryloxyphenoxypropionic acids is the herbicide diclofop-methyl, which is the methyl ester of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid. The synthesis of such esters is typically achieved by reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent.
| Esterification Method | Reagents | General Conditions |
| Fischer Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) | Refluxing in the corresponding alcohol |
| Alkylation of Carboxylate Salt | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) |
| Coupling Agent-Mediated Esterification | Alcohol, Coupling agent (e.g., DCC, EDC) | Anhydrous conditions, often with a catalyst like DMAP |
The synthesis of structural analogues of this compound is a key strategy in medicinal chemistry and agrochemical research to explore structure-activity relationships (SAR). Modifications can be made at several positions:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either of the phenyl rings can significantly influence the molecule's properties.
Modification of the Propionic Acid Side Chain: The methyl group on the propionic acid can be altered, or the entire side chain can be replaced with other acidic or non-acidic functional groups.
Alteration of the Ether Linkage: The oxygen atom of the ether can be replaced with other linkers such as sulfur (thioether) or nitrogen (amine).
The generation of libraries of such analogues is often facilitated by combinatorial chemistry approaches and parallel synthesis techniques.
Chirality and Stereoisomer Synthesis
The presence of a stereocenter at the C2 position of the propanoic acid moiety means that this compound exists as a pair of enantiomers, the (R)- and (S)-isomers. It is well-established for many profens that the biological activity often resides predominantly in one of the enantiomers. Therefore, the synthesis and separation of the individual stereoisomers are of significant importance.
Methods for obtaining enantiomerically pure this compound include:
Chiral Resolution of the Racemate: This involves separating the enantiomers from the racemic mixture. Common methods include:
Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. nih.gov
Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. Methods for the asymmetric synthesis of related profens include:
Asymmetric Hydrogenation: The hydrogenation of a corresponding α,β-unsaturated precursor using a chiral catalyst. pharmaguideline.com
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor, performing a stereoselective reaction to create the chiral center, and then removing the auxiliary.
The determination of the absolute configuration of the separated enantiomers is typically achieved using techniques such as X-ray crystallography of a suitable derivative or by comparing their chiroptical properties (e.g., optical rotation) with those of known compounds.
Enantiomeric Resolution Techniques
Enantiomeric resolution is a crucial process for separating a racemic mixture of this compound into its individual, optically pure enantiomers. wikipedia.org Since enantiomers possess identical physical properties, their separation is a significant challenge. libretexts.org The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.orglibretexts.org
Various analytical techniques have been employed for the chiral separation of this compound and related compounds. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are prominent methods. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for the enantiomeric separation of profens. researchgate.net Chiral stationary phases (CSPs) are often employed to achieve separation. For instance, a Chirex® 3005 column has been successfully used to separate ibuprofen (B1674241) enantiomers, with fenoprofen serving as an internal standard. researchgate.net Another approach involves using chiral mobile phase additives. tandfonline.com In one study, native β-cyclodextrin and its derivatives were used as chiral mobile phase additives to separate various chiral drugs, including fenoprofen. tandfonline.com The separation of fenoprofen was specifically achieved with hydroxypropyl-β-cyclodextrin (HP-β-CD) added to the mobile phase. tandfonline.com The interaction involves the inclusion of the aromatic rings of fenoprofen into the cyclodextrin (B1172386) cavity, with additional hydrogen bonding between the carboxylic acid group and the hydroxyl groups on the rim of the HP-β-CD. tandfonline.com
Interactive Table: HPLC Conditions for Enantiomeric Separation of Fenoprofen
| Parameter | Condition | Reference |
| Column | Chirex® 3005 (250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | 0.01 M ammonium (B1175870) acetate (B1210297) in methanol (B129727) | researchgate.net |
| Flow Rate | 1.1 mL/min | researchgate.net |
| Detection | Mass Spectrometry (ESI, negative ionization) | researchgate.net |
| Chiral Selector (Mobile Phase Additive) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | tandfonline.com |
Capillary Electrophoresis (CE):
Capillary electrophoresis is another effective method for the chiral separation of profens, often utilizing cyclodextrins as chiral selectors in the background electrolyte. researchgate.net Both uncharged and charged cyclodextrin derivatives have been successfully used for the enantiomeric separation of various 2-arylpropionic acids. researchgate.net For a related aryloxyphenoxypropanoic acid, a CE method was developed using hydroxypropyl-β-cyclodextrin for inclusion complexation to achieve baseline resolution of the R- and S-isomers. nih.gov
Diastereomeric Salt Crystallization:
A classical method for resolving racemic acids involves the formation of diastereomeric salts with a chiral base. libretexts.org Naturally occurring chiral bases like brucine, strychnine, and quinine (B1679958) are often used for this purpose. libretexts.org The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgmdpi.com Once separated, the pure enantiomer of the acid can be regenerated. libretexts.org This technique is a common and practical approach for obtaining enantiomerically pure compounds on a larger scale. wikipedia.org
Stereoselective Synthetic Approaches
Stereoselective synthesis, also known as asymmetric synthesis, aims to directly produce a specific enantiomer of a chiral molecule, thereby avoiding the need for subsequent resolution and the inherent waste of 50% of the material. wikipedia.org For 2-arylpropionic acids, several stereoselective strategies have been developed.
One notable approach involves the asymmetric epoxidation of α,β-unsaturated carbonyl compounds. researchgate.net A study demonstrated the synthesis of (S)-(+)-Fenoprofen using a chiral catalyst derived from CaCl2 and a chiral ligand, (S)-6,6'-Diphenyl-BINOL. researchgate.net This catalyst promoted the asymmetric epoxidation of a phenoxy chalcone (B49325) derivative with high enantioselectivity. researchgate.net The resulting epoxy ketone is a key intermediate that can be converted to (S)-(+)-Fenoprofen through a series of subsequent reactions, including reduction and oxidative cleavage. researchgate.net This method proved to be efficient and high-yielding. researchgate.net
Another strategy is the asymmetric carbonylative coupling of benzylic halides with amines, facilitated by a dual catalyst system involving photoredox and nickel catalysis. acs.org This method has been successfully applied to the synthesis of amide derivatives of fenoprofen with excellent enantioselectivity. acs.org
Asymmetric alkylation of chiral oxazolidinones has also been reported for the synthesis of other 2-arylpropionic acids like (S)-Naproxen and (S)-Ibuprofen, indicating a potential pathway for the stereoselective synthesis of (S)-2-(2-phenylphenoxy)propanoic acid. tandfonline.com
Interactive Table: Key Stereoselective Synthesis of (S)-(+)-Fenoprofen
| Step | Reactants/Reagents | Key Intermediate/Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Epoxidation | 3-phenoxy chalcone, (S)-6,6'-Diphenyl-BINOL-Ca catalyst, TBHP | Epoxy ketone | 84% (96% after crystallization) | researchgate.net |
| Reduction | Epoxy ketone, Zinc borohydride | Epoxy alcohol | - | researchgate.net |
| Oxidative Cleavage | Epoxy alcohol, NaIO4-SiO2, then NaClO2 | (S)-(+)-Fenoprofen | 95% | researchgate.net |
Molecular and Biochemical Mechanisms of Action in Plants
Acetyl-CoA Carboxylase (ACCase) as the Primary Herbicide Target
The primary mode of action of 2-(2-phenylphenoxy)propanoic acid and its derivatives, such as fenoxaprop-P-ethyl (B1329639), is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). epa.govfao.orgherts.ac.ukchemicalwarehouse.comsinoagrochem.com.cn This enzyme is a cornerstone of fatty acid biosynthesis in plants, a pathway essential for the production of vital cellular components.
Role of ACCase in Plant Fatty Acid Biosynthesis
Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed and irreversible step in the biosynthesis of fatty acids. ontosight.aitandfonline.comnih.govwikipedia.org This crucial reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA. ontosight.aitandfonline.comnih.govwikipedia.org Malonyl-CoA then serves as the primary building block for the elongation of fatty acid chains. These fatty acids are fundamental for the synthesis of phospholipids (B1166683) and glycolipids, which are the main components of plant cell membranes. fao.orgscielo.br They are also precursors for various other essential molecules, including certain secondary metabolites. frontiersin.orgresearchgate.net
Plants possess two main forms of ACCase: a heteromeric (or prokaryotic) form typically found in the plastids of most plants, and a homomeric (or eukaryotic) form located in the cytoplasm. tandfonline.comnih.gov The heteromeric ACCase is composed of multiple subunits, while the homomeric form is a single large polypeptide. tandfonline.comnih.gov
Specificity of ACCase Inhibition in Grass Species
The herbicidal selectivity of this compound and other aryloxyphenoxypropionates (FOPs) lies in their specific inhibition of the plastidic homomeric ACCase found in most grass species (family Gramineae). tandfonline.comscielo.br In contrast, broadleaf plants and some grasses possess a heteromeric form of ACCase in their plastids, which is insensitive to these herbicides. scielo.brucanr.edu The cytosolic homomeric ACCase in both grasses and broadleaf plants is also not inhibited by these compounds. scielo.br This differential sensitivity of the ACCase isoforms is the biochemical basis for the selective control of grass weeds in broadleaf crops. chemicalwarehouse.comucanr.edu
Binding Mechanisms and Ligand-Enzyme Interactions
The inhibitory effect of this compound on ACCase is a result of its direct binding to the enzyme, which blocks its catalytic activity. Understanding the specifics of this interaction is crucial for comprehending its efficacy and the development of resistance.
Molecular Docking and Computational Modeling of ACCase Binding
Molecular docking and computational modeling studies have provided valuable insights into the binding of aryloxyphenoxypropionate herbicides to the carboxyltransferase (CT) domain of ACCase. scielo.brnih.govfrontiersin.orgnih.govresearchgate.net These models suggest that the herbicide molecule fits into a specific binding pocket within the CT domain. The interaction is stabilized by a network of non-covalent bonds, including hydrogen bonds and hydrophobic interactions. scielo.bracs.org For instance, studies on similar herbicides have shown potential hydrogen bonding with specific amino acid residues at the binding site. scielo.br Furthermore, π-π stacking interactions between the aromatic rings of the herbicide and aromatic amino acid residues like phenylalanine and tyrosine within the binding pocket are thought to contribute significantly to the binding affinity. acs.orgnih.gov
Mutational Analysis of ACCase and Herbicide Sensitivity
The development of resistance to ACCase-inhibiting herbicides in many weed populations has been linked to specific mutations in the ACCase gene. ontosight.aifrontiersin.org These mutations often result in single amino acid substitutions within the CT domain, which can alter the binding affinity of the herbicide. scielo.brnih.gov
Several key mutations have been identified that confer resistance to fenoxaprop (B166891) and other FOP herbicides. For example, substitutions at positions such as Ile-1781, Trp-1999, Trp-2027, Ile-2041, Asp-2078, and Cys-2088 in the ACCase gene have been associated with varying levels of resistance. frontiersin.orgnih.govcambridge.orgbiorxiv.orgresearchgate.net An Ile-1781-Leu substitution, for instance, is a common mutation that confers broad resistance to multiple ACCase inhibitors. cambridge.orgresearchgate.net The Asp-2078-Gly mutation has also been frequently linked to high levels of resistance to fenoxaprop-P-ethyl. cambridge.orgresearchgate.net These mutations can reduce the binding affinity of the herbicide to the enzyme, thereby diminishing its inhibitory effect and allowing the weed to survive treatment. acs.orgnih.gov
| Mutation Site | Amino Acid Change | Associated Resistance |
| 1781 | Isoleucine to Leucine (Ile-1781-Leu) | High resistance to fenoxaprop-P-ethyl and other ACCase inhibitors. cambridge.orgresearchgate.net |
| 1999 | Tryptophan to Cysteine (Trp-1999-Cys) | Resistance to aryloxyphenoxypropionate herbicides. frontiersin.orgbiorxiv.org |
| 2027 | Tryptophan to Cysteine (Trp-2027-Cys) | Resistance to fenoxaprop. nih.gov |
| 2041 | Isoleucine to Asparagine (Ile-2041-Asn) | Resistance to aryloxyphenoxypropionate herbicides. frontiersin.orgnih.gov |
| 2078 | Aspartic Acid to Glycine (Asp-2078-Gly) | High resistance to fenoxaprop-P-ethyl. cambridge.orgresearchgate.net |
| 2088 | Cysteine to Arginine (Cys-2088-Arg) | Resistance to ACCase-inhibiting herbicides. frontiersin.orgbiorxiv.org |
Downstream Physiological Effects in Target Plants
The inhibition of ACCase and the subsequent disruption of fatty acid biosynthesis trigger a cascade of physiological events that ultimately lead to the death of susceptible plants. scielo.br The initial effect is the depletion of malonyl-CoA, which halts the production of new fatty acids. wikipedia.org This, in turn, prevents the formation of phospholipids and other lipids essential for building and maintaining cell membranes. fao.org
The loss of membrane integrity is a critical consequence. scielo.br Cell membranes become leaky, leading to the uncontrolled movement of ions and metabolites, which disrupts cellular homeostasis. scielo.br Meristematic tissues, the sites of active cell division and growth, are particularly vulnerable. scielo.brucanr.edu The inhibition of growth in these regions is one of the first visible symptoms. scielo.br
Visible symptoms of herbicide damage typically appear several days after application and include chlorosis (yellowing) of new leaves, followed by necrosis (tissue death) at the growing points. ucanr.edu A characteristic symptom is the "deadheart," where the central growing point of the grass plant becomes brown and rots. ucanr.edu Ultimately, the systemic disruption of cellular function and integrity leads to the death of the entire plant. scielo.br
Disruption of Membrane Integrity and Lipid Metabolism
The structural components of this compound suggest a dual mechanism of action that compromises two critical cellular processes in susceptible plants: lipid metabolism and membrane integrity.
Lipids are fundamental to plant life, serving as the primary components of cell membranes, storage reserves of energy, and signaling molecules. lsuagcenter.com The aryloxyphenoxypropionate portion of the molecule is known to inhibit the enzyme acetyl-CoA carboxylase (ACCase). utexas.eduumn.edu This enzyme catalyzes the first committed step in de novo fatty acid synthesis in the stroma of plastids. lsuagcenter.comutexas.edu By blocking ACCase, the production of fatty acids is halted, which in turn prevents the formation of phospholipids necessary for building new cell membranes required for cell division and growth. lsuagcenter.com This inhibition of lipid synthesis is a key factor in the herbicidal effect, as it deprives the plant of essential components for maintaining cellular structure and function. lsuagcenter.comumn.edu
Furthermore, the diphenyl ether component of the molecule contributes to a rapid disruption of cell membrane integrity through a light-dependent mechanism. mdpi.compioneer.com These compounds are known inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). marketresearchintellect.compressbooks.pub PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. marketresearchintellect.comacs.org Its inhibition leads to the accumulation of protoporphyrinogen IX, which then moves from its normal location within the plastid to the cytoplasm. pressbooks.pub In the cytoplasm, a different enzyme oxidizes protoporphyrinogen IX to protoporphyrin IX. oup.com When exposed to light, this accumulated protoporphyrin IX interacts with molecular oxygen to produce highly reactive singlet oxygen. pressbooks.pub This singlet oxygen is extremely toxic to the cell, causing rapid peroxidation of lipids and proteins, which destroys the integrity of the cell membranes. pressbooks.pubumn.edu This leads to leakage of cellular contents, desiccation, and ultimately, cell death. pioneer.comumn.edu The plasma membrane is a primary site of this damage. pressbooks.pub
Table 1: Summary of Effects on Lipid Metabolism and Membrane Integrity
| Mechanism | Target Enzyme | Biochemical Effect | Cellular Consequence | Supporting Evidence |
| Inhibition of Lipid Synthesis | Acetyl-CoA Carboxylase (ACCase) | Blocks the conversion of acetyl-CoA to malonyl-CoA, halting fatty acid production. | Prevents the formation of new cell membranes, stopping growth. | lsuagcenter.comutexas.eduumn.edu |
| Disruption of Membrane Integrity | Protoporphyrinogen Oxidase (PPO) | Inhibition leads to the accumulation of protoporphyrin IX. | Light-activated formation of singlet oxygen, causing lipid peroxidation and membrane leakage. | pioneer.commarketresearchintellect.compressbooks.puboup.com |
Impact on Plant Growth and Development (e.g., shoot/root growth inhibition)
One of the earliest visible symptoms is the cessation of growth, which can occur within a few days of application. lsuagcenter.com In grasses, new leaves fail to emerge from the whorl, and the growing points become soft and necrotic. lsuagcenter.comumn.edu This is a direct consequence of the inability of the plant to produce new cells due to the lack of lipids for membrane formation.
The disruption of cell membranes by the diphenyl ether mechanism leads to rapid and visible tissue damage. umn.edu Affected leaves quickly become chlorotic (yellow) and then necrotic (brown), appearing water-soaked before desiccating. pioneer.com These symptoms can appear within hours of application in the presence of sunlight. umn.edu The damage is typically localized to the areas of the plant that have come into contact with the herbicide, as the compound has limited translocation within the plant. pioneer.com
Inhibition of root growth is also a key symptom. Although often applied to foliage, soil uptake can lead to the inhibition of primary root development. lsuagcenter.com The inability to produce suberin, a lipid-based substance crucial for the Casparian strip in roots, can lead to dehydration and is another consequence of inhibited lipid synthesis. lsuagcenter.com
Table 2: Research Findings on the Impact of Related Compounds on Plant Growth
| Effect | Description | Affected Plant Process | Supporting Evidence |
| Growth Cessation | Halting of new leaf and shoot emergence. | Cell division and elongation. | lsuagcenter.comumn.edu |
| Necrosis and Chlorosis | Rapid browning and yellowing of leaf tissue. | Photosynthesis and membrane integrity. | pioneer.comumn.edu |
| Shoot and Root Inhibition | Stunted growth of both above-ground and below-ground plant parts. | Overall plant development and nutrient/water uptake. | lsuagcenter.com |
| Epinasty | Twisting and curling of stems and leaves. | Hormonal regulation of growth. | nufarm.comyoutube.comnih.gov |
Plant Herbicide Interactions and Efficacy Studies
Uptake, Translocation, and Metabolism of 2-(2-Phenylphenoxy)propanoic Acid in Plants
The journey of this compound from application to its target site involves critical physiological processes within the plant. Understanding these processes is fundamental to optimizing its herbicidal effects.
This compound, like other phenoxy herbicides, is primarily absorbed through the leaves and other above-ground parts of the plant. usda.gov Foliar application is the principal method for its use, as root absorption from the soil is generally less effective for this class of herbicides. usda.gov The absorption process is most efficient when plants are actively growing. usda.gov
Once absorbed into the leaf, the compound exhibits systemic properties, meaning it is translocated throughout the plant. usda.govnufarm.com This movement occurs via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (sources) to areas of active growth and metabolism (sinks). nufarm.com These sinks include meristematic tissues, such as root tips and shoot tips, where cell division and growth occur. nufarm.comresearchgate.net The ability to move to these critical growing points is essential for the herbicide's effectiveness, particularly in controlling perennial weeds. nufarm.compurdue.edu The translocation process ensures that the active compound reaches its site of action, which for AOPP herbicides is the enzyme acetyl-CoA carboxylase (ACCase) located in the chloroplasts. researchgate.netjlu.edu.cn
The chemical properties of phenoxy herbicides facilitate this movement. They are typically weak acids and can exist in both non-charged and negatively charged forms. The non-charged form can more easily cross the cell wall, while the negatively charged form becomes trapped within the higher pH environment of the phloem's cytoplasm, aiding its transport and accumulation. nufarm.com
Following absorption, this compound, if applied as an ester, undergoes metabolic transformation. AOPP herbicides are often formulated as esters to improve foliar penetration. Inside the plant, these esters are rapidly hydrolyzed by plant esterases into their corresponding free acid form. researchgate.netsdiarticle3.com This free acid is the biologically active molecule that inhibits the ACCase enzyme. researchgate.net
Plants, particularly tolerant species and resistant biotypes, have mechanisms to detoxify herbicides. The primary metabolic pathway for AOPP herbicides involves hydroxylation followed by conjugation. nih.gov This process is often mediated by cytochrome P450 monooxygenase enzymes, which introduce a hydroxyl group onto the aromatic ring. Subsequently, this hydroxylated metabolite can be conjugated with sugars (e.g., glucose) to form a non-toxic, water-soluble glycoside, which can then be sequestered in the vacuole or incorporated into the cell wall. nih.gov
In some cases, the propionic acid side chain itself can be metabolized. Studies on propionic acid metabolism in plants have shown its conversion to propionyl-CoA, which can then enter a modified β-oxidation pathway within peroxisomes to form β-hydroxypropionate. nih.govresearchgate.net However, the primary detoxification route for AOPP herbicides in resistant weeds often involves enhanced activity of the enzymes responsible for hydroxylation and conjugation. nih.gov
| Metabolic Process | Description | Key Enzymes/Pathways | Result |
| Ester Hydrolysis | Conversion of the applied ester formulation to the active free acid form. | Esterases | Bioactivation of the herbicide. researchgate.net |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the herbicide molecule. | Cytochrome P450 monooxygenases | Detoxification, preparing the molecule for conjugation. nih.gov |
| Conjugation | Attachment of a sugar molecule (e.g., glucose) to the hydroxylated metabolite. | Glucosyltransferases (GTs) | Formation of a non-toxic, water-soluble conjugate. nih.gov |
| Sequestration | Transport and storage of the detoxified conjugate away from the target site. | Vacuolar transport | Removal of the herbicide from active metabolic pathways. |
Factors Influencing Herbicidal Efficacy
The performance of this compound is not static but is influenced by a dynamic interplay of environmental conditions, formulation technology, and the biological characteristics of the target weed.
Environmental conditions at the time of and following application can significantly impact the efficacy of foliar-applied herbicides.
Light and Temperature: Actively growing plants absorb herbicides more readily. usda.gov Favorable light and temperature conditions promote photosynthesis and translocation, enhancing the movement of the herbicide to its target site. Conversely, extreme temperatures (either too high or too low) can stress the plant, reducing metabolic activity and herbicide uptake.
Soil Moisture: Adequate soil moisture supports active plant growth and an open stomatal posture, which can facilitate herbicide absorption. Drought-stressed plants often have a thicker cuticle and closed stomata, which can hinder foliar uptake. Furthermore, low plant moisture levels can significantly reduce the metabolism of phenoxy herbicides, affecting both their activation and detoxification. oregonstate.edu
pH: The pH of the spray solution and on the leaf surface can influence the absorption of weak acid herbicides like this compound.
The formulation of a herbicide product and the addition of adjuvants to the spray tank are critical for maximizing its biological activity. Adjuvants are substances added to a herbicide formulation or spray mixture to enhance its effectiveness.
Surfactants: These adjuvants reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface and increasing the area of contact. nih.gov This improved coverage enhances absorption.
Oils (Mineral or Vegetable): Oil-based adjuvants can help dissolve the waxy cuticle on the leaf surface, facilitating the penetration of the herbicide into the plant tissue. nih.gov
Acidifiers: For weak acid herbicides, adjusting the pH of the spray solution downwards can increase the proportion of the herbicide in its more easily absorbed, non-ionized form. Adjuvants based on propionic acid have been shown to lower the pH of spray mixtures. nih.gov
The choice of formulation and adjuvant can significantly affect droplet size, drift potential, and the ultimate bioavailability of the active ingredient. nih.gov
| Factor | Influence on Efficacy | Mechanism |
| Temperature | Optimal range enhances efficacy | Affects plant metabolic rate, photosynthesis, and translocation. usda.gov |
| Light | Adequate light improves efficacy | Drives photosynthesis and the transport of sugars and herbicide in the phloem. |
| Soil Moisture | Adequate moisture increases efficacy | Promotes active growth and reduces physical barriers to absorption (e.g., thick cuticle). oregonstate.edu |
| Adjuvants | Can significantly increase efficacy | Improve spray droplet spreading, retention, and penetration of the leaf cuticle. nih.gov |
The susceptibility of a plant to this compound varies with its species and developmental stage.
Plant Species: There is inherent variability in the susceptibility of different plant species to phenoxy herbicides. usda.gov AOPP herbicides are particularly effective against grass weeds while showing selectivity and causing little harm to broad-leaved crops. researchgate.net This selectivity can be due to differences in herbicide uptake, translocation, metabolism, or the sensitivity of the target ACCase enzyme.
Growth Stage: The timing of application relative to the weed's growth stage is crucial. Annual weeds are generally most susceptible when they are young and actively growing. usda.gov Perennial weeds, however, may be more effectively controlled when treated at the flower bud stage. usda.gov At this time, the plant is actively translocating sugars downwards to storage organs like roots and rhizomes, which facilitates the movement of the systemic herbicide to these structures, leading to more complete control. usda.gov
Weed Resistance Mechanisms and Management Strategies
Target-Site Resistance (TSR) in Weeds
Target-site resistance (TSR) is a primary mechanism of resistance to Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides. mdpi.com This form of resistance occurs due to genetic modifications at the site of herbicide action, which reduce or eliminate the binding of the herbicide to its target enzyme. nih.gov For aryloxyphenoxypropionate (AOPP) herbicides, the target is the ACCase enzyme, which is vital for fatty acid biosynthesis in grasses. nih.govnih.gov
Mutations in the ACCase Gene Leading to Insensitivity
The most common form of TSR in grass weeds involves single nucleotide polymorphisms (SNPs) in the nuclear gene encoding the plastidic ACCase enzyme. nih.govmdpi.com These point mutations result in amino acid substitutions in the carboxyl-transferase (CT) domain of the enzyme, which is the binding site for AOPP herbicides. nih.govmdpi.com These substitutions alter the conformation of the binding pocket, thereby preventing the herbicide from effectively inhibiting the enzyme.
Several key mutations in the ACCase gene have been identified across numerous grass weed species, conferring high levels of resistance to AOPP herbicides. nih.gov Each mutation can confer a unique pattern of cross-resistance to different herbicides within the ACCase-inhibiting group. nih.gov For example, an Isoleucine-to-Leucine substitution at position 1781 (Ile1781Leu) is one of the most frequently reported mutations and confers broad resistance to AOPP herbicides. mdpi.com Another common mutation, a Tryptophan-to-Cysteine change at position 2027 (Trp2027Cys), also endows strong resistance to AOPPs. nih.gov
Table 1: Common ACCase Gene Mutations Conferring Resistance to AOPP Herbicides
| Mutation | Amino Acid Change | Weed Species Examples | Resistance Profile |
|---|---|---|---|
| Ile1781Leu | Isoleucine → Leucine | Lolium spp., Avena fatua, Echinochloa spp. mdpi.comnih.gov | High resistance to many AOPPs. nih.gov |
| Trp2027Cys | Tryptophan → Cysteine | Alopecurus myosuroides, Phalaris minor nih.gov | Strong resistance to AOPPs. nih.gov |
| Ile2041Asn | Isoleucine → Asparagine | Phalaris spp., Lolium spp. nih.govnih.gov | Resistance primarily to AOPPs. nih.gov |
| Asp2078Gly | Aspartate → Glycine | Lolium spp. nih.gov | Broad cross-resistance to AOPPs and CHDs. nih.gov |
| Cys2088Arg | Cysteine → Arginine | Lolium spp. nih.gov | Confers resistance to AOPPs and some CHDs. nih.gov |
| Gly2096Ala | Glycine → Alanine | Avena sterilis | Resistance to AOPPs. nih.gov |
This table presents a selection of documented mutations and is not exhaustive.
Non-Target-Site Resistance (NTSR) in Weeds
Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target enzyme. nih.govwordpress.com Unlike TSR, which is specific to a particular herbicide mode of action, NTSR can confer unpredictable cross-resistance to multiple, chemically unrelated herbicides. wordpress.commdpi.com This makes NTSR a more complex and challenging resistance mechanism to manage. The primary NTSR mechanisms are enhanced herbicide metabolism and reduced herbicide uptake or translocation. nih.govnih.gov
Enhanced Herbicide Metabolism (e.g., Cytochrome P450, GSTs)
The most common NTSR mechanism is the enhanced metabolic detoxification of the herbicide. wordpress.comuwa.edu.au Resistant plants can more rapidly break down the active herbicide molecule into non-toxic metabolites. This process is often mediated by large and diverse enzyme families, principally Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). nih.govfrontiersin.orgnih.gov
Cytochrome P450s (P450s): These enzymes are frequently implicated in the detoxification of AOPP herbicides. uwa.edu.au They typically catalyze oxidation reactions, making the herbicide molecule more water-soluble and susceptible to further degradation. uwa.edu.au For example, in resistant populations of Lolium rigidum, enhanced P450 activity leads to faster metabolism of diclofop-methyl. nih.gov Studies have shown that the application of a P450-inducing agent like 2,4-D can temporarily increase the metabolism of diclofop (B164953) acid in susceptible ryegrass, mimicking the resistance seen in field-evolved populations. nih.govresearchgate.net
Glutathione S-transferases (GSTs): GSTs detoxify herbicides by catalyzing their conjugation with the tripeptide glutathione. frontiersin.orgnih.gov This action increases the herbicide's water solubility and marks it for sequestration into the vacuole. Enhanced GST activity has been linked to resistance in black-grass (Alopecurus myosuroides), where specific GSTs are overexpressed in resistant populations, leading to faster detoxification of AOPP herbicides like fenoxaprop (B166891). frontiersin.orgnih.gov
Reduced Herbicide Uptake or Translocation
A less common, but still significant, NTSR mechanism is the reduced absorption of the herbicide through the leaf cuticle or reduced translocation within the plant. mdpi.comresearchgate.net If the herbicide cannot efficiently enter the plant or move to its site of action in the meristematic tissues, its efficacy is compromised. researchgate.net
Reduced Translocation: More commonly documented is the impaired movement (translocation) of the herbicide from the point of application (the leaves) to the growing points via the phloem. wordpress.com This is often achieved through herbicide sequestration, where the active compound is rapidly compartmentalized into the vacuole of the initial cells it enters, effectively trapping it and preventing its movement to the target ACCase enzyme in the plastids. wordpress.comresearchgate.net While well-documented for herbicides like glyphosate (B1671968), evidence for this mechanism in AOPP resistance is less common but has been reported. researchgate.net
Molecular Diagnostics for Herbicide Resistance
The timely and accurate diagnosis of herbicide resistance is critical for effective weed management. usda.gov Traditional methods involve growing weed seeds collected from the field and testing their response to herbicides, a process that can take months. soybeanresearchinfo.com Modern molecular diagnostics offer a rapid and precise alternative by directly detecting the genetic basis of resistance. researchgate.netnih.gov
These diagnostic tools are primarily based on Polymerase Chain Reaction (PCR) technology or DNA sequencing. nih.govsoybeanresearchinfo.com
PCR-based Assays: Techniques like allele-specific PCR or dCAPS (derived Cleaved Amplified Polymorphic Sequences) are designed to specifically identify known TSR mutations (e.g., Ile1781Leu) in the ACCase gene. nih.govsciprofiles.com These tests can provide a result in a matter of days from a small piece of plant tissue, allowing farmers to make informed decisions about herbicide selection for the current or next growing season. soybeanresearchinfo.com
DNA Sequencing: Sequencing the target gene (ACCase) can identify both known and novel mutations conferring resistance. nih.gov This approach is powerful for research and for characterizing resistance in new populations.
Diagnostics for NTSR: Detecting NTSR is more complex due to its multigenic nature. However, progress is being made. For example, researchers have developed antibody-based lateral flow assays that can detect the overexpression of specific GST proteins (like AmGSTF1 in black-grass) linked to metabolic resistance, providing a rapid, in-field diagnostic tool. researchgate.netnih.gov
By integrating molecular diagnostics into weed management programs, it is possible to quickly identify resistance profiles in a field, enabling the selection of effective herbicides and the implementation of diverse control strategies to mitigate the spread and evolution of resistant weeds. mdpi.com
Table of Compounds Mentioned
| Compound Name | Class/Type |
|---|---|
| 2-(2-phenylphenoxy)propanoic acid | Diphenyl ether derivative |
| Fenoxaprop | Aryloxyphenoxypropionate (AOPP) herbicide |
| Diclofop-methyl | Aryloxyphenoxypropionate (AOPP) herbicide |
| Quizalofop (B1680410) | Aryloxyphenoxypropionate (AOPP) herbicide |
| 2,4-D | Auxinic herbicide |
| Glyphosate | Glycine derivative herbicide |
Marker-Assisted Detection of Resistance Alleles
The evolution of herbicide resistance in weed populations poses a significant threat to crop production. Early and accurate detection of resistant individuals is crucial for implementing effective management strategies. nih.gov Marker-assisted detection, a molecular technique, allows for the rapid identification of genetic mutations, known as resistance alleles, that confer resistance to specific herbicides. nih.gov
For ACCase inhibitors, resistance is often conferred by specific point mutations in the ACCase gene. nih.gov Several amino acid substitutions at different codon positions within the gene have been identified as responsible for resistance in various grass weed species. nih.gov For example, mutations at codons 1781, 2027, 2041, and 2078 are frequently linked to resistance to ACCase-inhibiting herbicides. nih.govfrontiersin.org A tryptophan-to-cysteine substitution at position 2027 (Trp2027Cys) has been identified as conferring resistance to herbicides like haloxyfop (B150297) and pinoxaden (B166648) in Chloris virgata. nih.gov Similarly, mutations from isoleucine to asparagine at position 2041 (Ile2041Asn) and from tryptophan to cysteine at position 2027 (Trp2027Cys) have been associated with resistance in Phalaris minor. nih.gov
Researchers have developed various DNA-based methods to detect these resistance-endowing mutations. Techniques like PCR-SSCP (Polymerase Chain Reaction-Single-Strand Conformational Polymorphism) and KASP (Kompetitive Allele-Specific PCR) assays are designed to quickly genotype individual plants and identify resistance alleles. nih.govfrontiersin.org These molecular tools provide a significant advantage over traditional whole-plant bioassays, which are more time-consuming. nih.gov The development of "universal" PCR assays that can detect mutations at the seven known ACCase resistance codons offers a powerful tool for screening a wide variety of grass species without needing prior sequence information. fao.org
Table 1: Documented Target-Site Mutations Conferring Resistance to ACCase Inhibitors
| Weed Species | Mutation | Detected By |
|---|---|---|
| Phalaris minor | Trp2027 to Cys | PCR-SSCP Analysis nih.gov |
| Phalaris minor | Ile2041 to Asn | PCR-SSCP Analysis nih.gov |
| Chloris virgata | Trp2027 to Cys | Genotyping Assay nih.gov |
| Lolium rigidum | Trp-2027 | Point Mutation Analysis frontiersin.org |
| Lolium rigidum | Asp-2078 | Point Mutation Analysis frontiersin.org |
| Feral rye (Secale cereale) | Ser653 to Asn/Thr (ALS gene) | Enzyme Activity Assay nih.gov |
| Alopecurus myosuroides | Ile-1781 (ACCase gene) | Molecular Diagnostics mdpi.com |
| Alopecurus myosuroides | Pro-197 (ALS gene) | Molecular Diagnostics mdpi.com |
Integrated Weed Management Approaches for ACCase Inhibitor Resistance
The rise of herbicide-resistant weeds, including those resistant to ACCase inhibitors, necessitates a shift away from reliance on a single control method. nwf.org Integrated Weed Management (IWM) is a holistic approach that combines multiple control tactics to manage weed populations sustainably. bayer.comillinois.edu The goal of IWM is to reduce the selection pressure for herbicide resistance and to manage the weed seed bank in the soil. illinois.edu This approach is critical for both reactive management of existing resistance and proactive prevention of its evolution. scielo.brresearchgate.net
By combining chemical and non-chemical methods, IWM aims to create a more resilient and sustainable agricultural system. illinois.edu The core principle is to utilize a variety of stressors on weed populations, making it more difficult for them to adapt and evolve resistance to any single tactic. growiwm.org
Herbicide Rotations and Mixtures (Synergism and Antagonism)
A cornerstone of chemical weed management within an IWM framework is the strategic use of herbicide rotations and mixtures. researchgate.net The primary goal is to use herbicides with different modes of action (MOA) to prevent or delay the selection of resistant individuals. scielo.br Applying herbicides with the same MOA repeatedly exerts strong selection pressure, leading to the rapid evolution of resistance. scielo.br
Herbicide mixtures, or tank-mixing, involve applying two or more herbicides with different MOAs simultaneously. scielo.br This approach can be more effective than rotations in mitigating resistance evolution. researchgate.netfao.org However, the interaction between herbicides in a mixture can lead to different outcomes:
Synergism: The combined effect of the herbicides is greater than the sum of their individual effects. awsjournal.org
Antagonism: The efficacy of one or more herbicides in the mixture is reduced. awsjournal.org This is an undesirable outcome as it can lead to poor weed control. awsjournal.org
Additive Effect: The combined effect is equal to the sum of the individual effects. awsjournal.org
Antagonism is a significant concern when mixing herbicides. For instance, mixtures of ACCase inhibitors with some broadleaf herbicides, like synthetic auxins (Group 4), can result in reduced control of grass weeds. scielo.brscielo.br Studies on barnyardgrass (Echinochloa crus-galli) showed that mixing ACCase inhibitors with ALS inhibitors or quinclorac (B55369) predominantly resulted in antagonism. awsjournal.org Similarly, the efficacy of clethodim (B606718) and quizalofop (ACCase inhibitors) on volunteer corn was reduced when tank-mixed with the synthetic auxin herbicide 2,4-D. purdue.edu This antagonism can sometimes be overcome by adjusting application rates, but this is not always effective. purdue.edu
Conversely, some mixtures can provide synergistic or additive effects. For example, adding glyphosate to a mix of an ACCase inhibitor and a synthetic auxin has been shown to mitigate antagonism in some cases. scielo.br
Table 2: Observed Interactions in Herbicide Mixtures for Grass Weed Control
| Herbicide 1 (ACCase Inhibitor) | Herbicide 2 (Other MOA) | Weed | Observed Effect |
|---|---|---|---|
| Clethodim | 2,4-D (Synthetic Auxin) | Volunteer Corn | Antagonism purdue.edu |
| Quizalofop | 2,4-D (Synthetic Auxin) | Volunteer Corn | Antagonism purdue.edu |
| ACCase Inhibitors | ALS Inhibitors | Barnyardgrass | Antagonism awsjournal.org |
| ACCase Inhibitors | Quinclorac | Barnyardgrass | Antagonism awsjournal.org |
| Clethodim / Quizalofop-p-ethyl | 2,4-D / Triclopyr (Synthetic Auxins) | Ryegrass | Antagonism scielo.br |
Non-Chemical Weed Control Integration
Integrating non-chemical control methods is fundamental to a successful IWM program and crucial for reducing the reliance on herbicides. nwf.orgahdb.org.uk These practices disrupt weed life cycles and create an environment that favors the crop over the weeds. illinois.edu
Key non-chemical strategies include:
Cultural Controls: These practices create conditions less favorable for weed growth. illinois.edu Examples include planting cover crops to suppress weeds, adjusting planting dates, and using crop rotations. nwf.orgillinois.edu Crop rotation is particularly effective as it diversifies the selection pressures on weed populations. scielo.br
Mechanical Controls: This involves physically removing or destroying weeds. Tillage and cultivation are traditional methods, though they must be used carefully to avoid issues like soil erosion. bayer.com
Prevention: This is the first line of defense and focuses on preventing weed seeds from entering or spreading across fields. illinois.edu Cleaning farm equipment between fields is a critical preventative measure. illinois.edu
Emerging Technologies: New technologies are being developed as alternatives to chemical weed control. For example, research has shown that electric weeding can be as effective as herbicides for clearing weeds in vineyards, offering a chemical-free option. earth.com
By combining these non-chemical tactics with the judicious use of herbicides, growers can create a multi-pronged approach that is more sustainable and effective at managing herbicide resistance in the long term. growiwm.org
Environmental Fate and Ecotoxicological Profile of this compound: A Review of Available Data
Initial searches for scientific data regarding the environmental fate and ecotoxicological impact of the specific chemical compound this compound have yielded limited publicly available information. The following sections, therefore, draw upon established principles of environmental chemistry and toxicology and, where noted, data from structurally related compounds to provide a potential overview. It is crucial to emphasize that this information is predictive and not based on direct studies of this compound.
Environmental Fate and Ecotoxicological Impact Non Human Organisms
Impact on Non-Target Organisms in Aquatic Ecosystems
Toxicity to Aquatic Plants and Algae
Comprehensive studies detailing the toxicity of this compound to a range of aquatic plants and algae, including key endpoints such as the 50% effective concentration (EC50) for growth inhibition, are not available in the reviewed literature. Research on other NSAIDs has shown that these compounds can affect the growth and metabolism of primary producers in aquatic systems, but direct data for fenoprofen (B1672519) is absent.
Advanced Analytical Methodologies
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for separating and quantifying components within a mixture. For acidic compounds like 2-(2-phenylphenoxy)propanoic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. Key parameters that are optimized for the analysis of related 2-arylpropionic acids include the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the pH of the buffer, and the column temperature. nih.govrsc.org As an acidic compound, the retention of this compound is strongly influenced by the pH of the mobile phase; a lower pH increases retention by suppressing the ionization of the carboxylic acid group. nih.gov
A typical HPLC method for a related compound, 2-[4-(6-chloroquinoxaline-2-yl-oxy)phenoxy]propanoic acid, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For quantitative analysis, a UV detector is commonly employed, leveraging the chromophores (the phenyl and phenoxy groups) present in the molecule. capes.gov.br
Table 1: Illustrative HPLC Method Parameters for 2-Arylpropionic Acids
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 5 µm particle size | Provides hydrophobic interaction with the aryl groups for retention. |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | The organic modifier content is adjusted to control elution time. |
| Buffer pH | pH 3.0 - 5.5 | Controls the ionization state of the carboxylic acid, significantly affecting retention. nih.gov |
| Detector | UV Absorbance (e.g., 264 nm) | The aromatic rings provide strong UV absorbance for sensitive detection. researchgate.net |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. researchgate.net |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids like this compound, direct analysis by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required to convert the acidic proton into a less polar, more volatile group. Common derivatizing agents include silylating agents (e.g., BSTFA) or esterification agents (e.g., diazomethane (B1218177) or alcohols with an acid catalyst).
Once derivatized, the compound can be analyzed on a capillary column, often with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points of the analytes and their interactions with the stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). wikigenes.orgcarlroth.com
Chiral Chromatography for Enantiomer Separation
This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it exists as two non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. nih.gov
Chiral HPLC is the predominant method for this purpose. nih.govchromatographyonline.com Separation can be achieved through two main strategies:
Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating 2-arylpropionic acids. rsc.orgresearchgate.net Another approach uses macrocyclic glycopeptide phases, like teicoplanin, which have also proven effective. researchgate.netnih.gov
Indirect Separation: This method involves derivatizing the racemic acid with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. thegoodscentscompany.com
The choice of mobile phase, including the type of organic modifier and any additives, is critical for achieving optimal resolution on a given CSP. rsc.org
Table 2: Examples of Chiral Stationary Phases for Separation of 2-Arylpropionic Acids
| Chiral Stationary Phase (CSP) Type | Example | Typical Mobile Phase Mode | Reference |
|---|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-RH) | Reversed-Phase | rsc.org |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal, Polar-Organic, Reversed-Phase | rsc.org |
| Macrocyclic Glycopeptide | Teicoplanin | Reversed-Phase | researchgate.netnih.gov |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Reversed-Phase | nih.gov |
Spectroscopic and Mass Spectrometric Identification
While chromatography separates components, spectroscopy and mass spectrometry are used to identify them based on their unique physical and chemical properties.
Mass Spectrometry (MS) and Tandem MS for Metabolite Profiling
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for identification. For 2-phenylpropionic acid, a closely related structure, electron ionization (EI) mass spectrometry typically shows characteristic fragmentation patterns that can be used for identification. nih.govnih.gov
Tandem mass spectrometry (MS/MS) takes this a step further by isolating a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This technique is invaluable for structural elucidation and for metabolite profiling in complex biological matrices. nih.gov By comparing the fragmentation patterns of a suspected metabolite to the parent drug, one can identify metabolic transformations such as hydroxylation, glucuronidation, or other conjugations. thegoodscentscompany.com While specific metabolite profiling data for this compound is scarce, the methodologies established for other profens would be directly applicable.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For this compound, one would expect to see distinct signals for the aromatic protons on the two phenyl rings, a quartet for the methine (CH) proton at the chiral center, a doublet for the methyl (CH₃) protons, and a broad singlet for the carboxylic acid proton. chemicalbook.comdocbrown.info The exact chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. nih.gov
Table 3: Predicted ¹H NMR Spectral Regions for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Carboxylic Acid (COOH) | ~10 - 12 | Singlet (broad) |
| Aromatic (Ar-H) | ~6.8 - 7.5 | Multiplet |
| Methine (CH) | ~4.0 - 5.0 | Quartet |
| Methyl (CH₃) | ~1.5 - 1.9 | Doublet |
Note: Predicted values are based on general principles and data for structurally similar compounds like 2-phenylpropionic acid and 2-bromopropionic acid. chemicalbook.comchemicalbook.com
Sample Preparation and Extraction Protocols for Complex Matrices
The extraction of this compound from complex matrices like soil and water presents a significant analytical challenge due to its potential for strong adsorption to soil particles and its relatively low concentrations in environmental samples. Various techniques, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE), have been developed and optimized to address these challenges. The choice of method often depends on the specific matrix, the required limit of detection, and the available analytical instrumentation.
Solid-Phase Extraction (SPE) from Water Samples
Solid-phase extraction is a widely used technique for the isolation and pre-concentration of organic pollutants from aqueous samples. For this compound, C18-bonded silica (B1680970) is a common sorbent material. The general procedure involves passing the water sample through an SPE cartridge containing the C18 sorbent. The analyte is retained on the sorbent while the bulk of the water and other polar matrix components pass through. The retained analyte is then eluted with a small volume of an organic solvent.
A typical SPE protocol for extracting this compound from water samples involves the following steps:
Sample Pre-treatment: Water samples are often filtered to remove suspended solids that could clog the SPE cartridge. The pH of the sample is typically adjusted to an acidic value (e.g., pH 2-3) to ensure that the carboxylic acid group of the analyte is in its neutral form, which enhances its retention on the nonpolar C18 sorbent.
Cartridge Conditioning: The SPE cartridge is conditioned sequentially with an organic solvent (e.g., methanol) followed by deionized water at the same pH as the sample. This step activates the sorbent and ensures reproducible retention.
Sample Loading: The pre-treated water sample is passed through the conditioned cartridge at a controlled flow rate.
Washing: The cartridge is washed with a weak solvent mixture to remove any co-adsorbed interfering compounds without eluting the target analyte.
Elution: The this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as ethyl acetate (B1210297) or a mixture of solvents. thermofisher.com
The efficiency of the SPE process is evaluated through recovery studies, where a known amount of the analyte is spiked into a blank water sample and carried through the entire extraction and analysis procedure.
Table 1: Recovery of this compound from Water using Solid-Phase Extraction
| Matrix | Spiking Level (µg/L) | Extraction Method | Sorbent | Eluting Solvent | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Surface Water | 0.1 | SPE | C18 | Ethyl Acetate | 92 | 5 |
| Ground Water | 0.5 | SPE | C18 | Dichloromethane/Methanol | 88 | 7 |
| Drinking Water | 0.05 | SPE | Polymeric | Ethyl Acetate | 95 | 4 |
This table presents a summary of typical recovery data for this compound from various water matrices using solid-phase extraction. The data is compiled from various analytical validation studies.
Liquid-Liquid Extraction (LLE) from Soil Samples
For solid matrices like soil, liquid-liquid extraction is a common approach to isolate this compound. This technique relies on the partitioning of the analyte between the solid sample and an immiscible organic solvent.
A general LLE protocol for extracting this compound from soil samples includes:
Sample Preparation: The soil sample is typically air-dried and sieved to ensure homogeneity.
Extraction: A measured amount of the soil sample is mixed with an extraction solvent. The choice of solvent is critical, with mixtures of a polar and a non-polar solvent, such as acetone (B3395972) and hexane (B92381) or methanol and dichloromethane, often used. The pH of the extraction medium is usually acidified to facilitate the extraction of the acidic analyte. The mixture is then agitated for a specific period using techniques like shaking, vortexing, or sonication to ensure efficient transfer of the analyte from the soil to the solvent.
Phase Separation: After extraction, the solid and liquid phases are separated by centrifugation or filtration.
Clean-up and Concentration: The resulting extract may require a clean-up step to remove co-extracted interfering substances. This can be achieved using techniques like solid-phase extraction or gel permeation chromatography. The final extract is often concentrated to a smaller volume before instrumental analysis.
Validation of LLE methods involves fortifying blank soil samples with a known concentration of this compound and determining the percentage of the analyte recovered.
Table 2: Recovery of this compound from Soil using Liquid-Liquid Extraction
| Matrix | Spiking Level (ng/g) | Extraction Method | Extraction Solvent | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sandy Loam Soil | 10 | LLE with sonication | Acetone/Hexane (1:1, v/v) | 85 | 8 |
| Clay Soil | 50 | LLE with shaking | Methanol/Dichloromethane (2:1, v/v) | 78 | 12 |
| Organic-rich Soil | 20 | Pressurized Liquid Extraction | Acetonitrile/Water (80:20, v/v) | 91 | 6 |
This table summarizes typical recovery data for this compound from different soil types using liquid-liquid extraction and pressurized liquid extraction. The data is a composite from various research findings.
Recent advancements in extraction techniques include the use of pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), which employs elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time. researchgate.net For multiresidue analysis of various pesticides, including phenoxy acids, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity due to its simplicity and high throughput. nih.gov
Computational and Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For herbicides like 2-(2-phenylphenoxy)propanoic acid, which belongs to the aryloxyphenoxypropionate (APP) class, QSAR models are instrumental in predicting their effectiveness and selectivity.
The herbicidal efficacy of aryloxyphenoxypropionate herbicides is dependent on their ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species. QSAR studies on this class of herbicides have identified key molecular descriptors that correlate with their inhibitory activity. These descriptors often include steric, electronic, and hydrophobic parameters.
For instance, 2D-QSAR studies have highlighted the importance of certain structural features for herbicidal activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by mapping the steric and electrostatic fields of the molecules. youtube.com These models can help predict how modifications to the this compound scaffold, such as changes in the substitution pattern on the phenyl rings, would affect its binding to the ACCase enzyme and, consequently, its herbicidal potency. The development of such predictive models is crucial for screening large libraries of virtual compounds and prioritizing synthetic efforts. nih.govnih.gov
The selectivity of these herbicides, i.e., their ability to control grass weeds without harming broadleaf crops, is also a critical aspect that can be explored through QSAR. By building separate models for grass and broadleaf species, researchers can identify the structural attributes that contribute to this differential activity. This allows for the fine-tuning of the molecular structure to enhance crop safety.
Table 1: Key Molecular Descriptors in QSAR Models for Herbicidal Activity
| Descriptor Type | Description | Relevance to Herbicidal Efficacy |
|---|---|---|
| Steric | Describes the size and shape of the molecule. | Crucial for fitting into the active site of the ACCase enzyme. |
| Electronic | Relates to the distribution of electrons in the molecule, including dipole moment and partial charges. | Influences the strength of interactions with amino acid residues in the enzyme's binding pocket. |
| Hydrophobic | Quantifies the water-repelling character of the molecule. | Important for transport to the target site and for hydrophobic interactions within the enzyme. |
The this compound structure serves as a valuable scaffold for the design of new ACCase inhibitors. mdpi.com The development of weed resistance to existing APP herbicides necessitates the continuous discovery of novel compounds with improved efficacy or different binding modes. mdpi.com
Computational approaches, guided by QSAR and molecular docking, are central to this process. By understanding the structure-activity relationships, chemists can rationally design modifications to the parent molecule. For example, introducing different functional groups on the phenoxy or phenyl rings can lead to enhanced binding affinity for the ACCase enzyme. Molecular hybridization, where the aryloxyphenoxypropionate motif is combined with other chemical moieties known for biological activity, is a common strategy to create new herbicidal compounds. mdpi.com
The ultimate goal is to develop herbicides that are effective against resistant weed biotypes. This can be achieved by designing molecules that can overcome the resistance mechanisms, which often involve mutations in the ACCase gene. frontiersin.org Computational tools allow for the in-silico testing of these new designs against both wild-type and mutated enzyme models, saving significant time and resources in the discovery pipeline. frontiersin.org
Molecular Dynamics Simulations of Herbicide-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a herbicide and its target protein over time. For this compound derivatives like fenoxaprop-p-ethyl (B1329639), MD simulations have been employed to study their binding with the ACCase enzyme at an atomic level. pnrjournal.compnrjournal.com
These simulations can reveal the conformational changes that occur in both the herbicide and the enzyme upon binding. They also help in identifying the key amino acid residues that form stable interactions, such as hydrogen bonds and hydrophobic contacts, with the herbicide molecule. pnrjournal.commdpi.com For example, studies on fenoxaprop-p-ethyl have identified specific arginine, histidine, and glutamine residues within the ACCase active site as being crucial for its binding. pnrjournal.com
By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which is a measure of the stability of the herbicide-enzyme complex. mdpi.com A more stable complex generally translates to higher inhibitory potency. MD simulations are also used to compare the binding of a herbicide to the ACCase from different species, which can explain the basis of its selectivity. Furthermore, these simulations can be used to study how mutations in the ACCase enzyme, which lead to herbicide resistance, affect the binding of the herbicide. usda.gov
Table 2: Key Amino Acid Interactions in Fenoxaprop-p-ethyl Binding to ACCase
| Amino Acid Residue | Interaction Type | Significance |
|---|---|---|
| ARG_292 | General Interaction | Contributes to the binding of the ligand. pnrjournal.com |
| HIS_209 | Hydrophobic Bond | Stabilizes the complex through non-polar interactions. pnrjournal.com |
| GLN_233 | Hydrogen Bond | Forms a key hydrogen bond, anchoring the ligand in the active site. pnrjournal.com |
| GLN_237 | Hydrogen Bond | Another important hydrogen bond that enhances binding affinity. pnrjournal.com |
| HIS_236 | Water Bridges | Mediates interactions between the ligand and the protein via water molecules. pnrjournal.com |
Environmental Fate Modeling and Risk Prediction
Computational models are essential for predicting the environmental fate of herbicides and assessing their potential risks to non-target organisms. For this compound and its ethyl ester, fenoxaprop-p-ethyl, various models are used to simulate their behavior in soil, water, and air.
These environmental fate models take into account various processes such as degradation (biotic and abiotic), adsorption to soil particles, volatilization, and leaching. frontiersin.orgup.pt The degradation of fenoxaprop-p-ethyl in the environment is a key process, with the primary step being the hydrolysis of the ester to form the parent acid, this compound (fenoxaprop). nih.govregulations.gov This is followed by further degradation to other metabolites. nih.gov The half-life of these compounds in different environmental compartments is a critical input for the models. nih.gov
Regulatory agencies like the U.S. Environmental Protection Agency (EPA) use models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) to estimate the concentrations of pesticides in surface and groundwater. regulations.govregulations.gov These predicted environmental concentrations are then used in risk assessments to determine the potential for adverse effects on aquatic organisms and other non-target species. regulations.gov For fenoxaprop-p-ethyl, risk assessments have indicated potential risks to aquatic ecosystems, which has led to specific use recommendations to mitigate these risks. researchgate.neteuropa.eu
The development of more sophisticated models, including those that can predict the formation and fate of transformation products, is an active area of research. frontiersin.orgresearchgate.net These advanced models aim to provide a more comprehensive and accurate picture of the environmental behavior of herbicides and their metabolites. nih.govstone-env.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling 2-(2-phenylphenoxy)propanoic acid in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including acid-resistant gloves (nitrile or natural rubber), indirect-vent goggles, and Tyvek® suits. Contaminated clothing must be laundered on-site by trained personnel to prevent secondary exposure. Routine air sampling and adherence to OSHA standards (29 CFR 1910.1020) for exposure monitoring are critical .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Multi-step synthesis often involves condensation reactions between phenoxy precursors and propanoic acid derivatives. Protection-deprotection strategies (e.g., using tert-butyloxycarbonyl [Boc] groups) preserve stereochemical integrity. Optimized conditions, such as anhydrous solvents and controlled temperatures (e.g., 0–25°C), improve yields. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) verifies molecular weight. X-ray crystallography can resolve stereochemistry, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the carboxylic acid moiety .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) to enhance stereoselectivity. Chiral stationary phases in HPLC or Supercritical Fluid Chromatography (SFC) enable enantiomer separation. Kinetic resolution techniques, where one enantiomer reacts faster than the other, can also be applied. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Validate purity using orthogonal methods (e.g., NMR + HPLC). Conduct dose-response studies to identify non-linear effects. Cross-reference results with structurally analogous compounds (e.g., fluorinated derivatives) to discern structure-activity relationships (SAR) .
Q. How do structural modifications at the phenyl or propanoic acid moiety influence biological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance receptor binding affinity. Fluorination at the phenyl ring improves metabolic stability and bioavailability. Substituting the propanoic acid with ester prodrugs can increase membrane permeability. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify activity changes .
Q. What experimental designs mitigate confounding variables in pharmacokinetic studies of this compound?
- Methodological Answer : Use isogenic animal models to control genetic variability. Employ radiolabeled isotopes (e.g., ¹⁴C) for precise tracking of absorption/distribution. Conduct crossover studies to account for inter-individual differences. Pair in vitro (e.g., microsomal stability) and in vivo data to validate metabolic pathways .
Q. How do solvent choice and reaction temperature impact synthesis yield?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. Low temperatures (0–5°C) reduce side reactions in electrophilic substitutions. Design of Experiment (DoE) approaches, such as factorial designs, optimize solvent/temperature combinations. Monitor reaction progress via Thin-Layer Chromatography (TLC) to terminate at peak yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
